Velpatasvir N-3
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Overview
Description
Velpatasvir N-3 is a compound used in the treatment of chronic hepatitis C virus (HCV) infections. It is a direct-acting antiviral agent that inhibits the non-structural protein 5A (NS5A) of the hepatitis C virus, which is essential for viral replication and assembly . This compound is often used in combination with sofosbuvir, another antiviral agent, to provide a comprehensive treatment for HCV infections .
Preparation Methods
The synthesis of Velpatasvir N-3 involves multiple steps, including the preparation of intermediates that are further converted into the final compound. One of the synthetic routes involves the use of methyl { (2S)-1- [ (2S,5S)-2- (9- {2- [ (2S,4S)-1- { (2R)-2- [ (methoxycarbonyl)amino]-2-phenylacetyl}-4- (methoxymethyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-1,11-dihydroisochromeno [4’,3’:6,7]naphtho [1,2-d]imidazol-2-yl)-5-methyl-1-pyrrolidinyl]-3-methyl-1-oxo-2-butanyl}carbamate . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Velpatasvir N-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups with other substituents .
Scientific Research Applications
Velpatasvir N-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of antiviral agents and their interactions with viral proteins . In biology, this compound is used to investigate the replication and assembly processes of the hepatitis C virus . In medicine, it is a crucial component of combination therapies for the treatment of chronic hepatitis C infections, providing high cure rates and a high barrier to resistance . In industry, this compound is used in the development and production of antiviral medications .
Mechanism of Action
Velpatasvir N-3 exerts its effects by inhibiting the NS5A protein of the hepatitis C virus . NS5A is a non-enzymatic viral protein that plays a key role in viral replication, assembly, and modulation of host immune responses . By blocking the action of NS5A, this compound prevents the replication and assembly of the virus, thereby reducing the viral load in infected individuals . This mechanism of action makes this compound a potent antiviral agent with a high barrier to resistance .
Comparison with Similar Compounds
Velpatasvir N-3 is similar to other NS5A inhibitors, such as ledipasvir and daclatasvir . it has several unique features that make it stand out. For instance, this compound has a higher barrier to resistance compared to the first-generation NS5A inhibitors . Additionally, it is effective against all six major genotypes of the hepatitis C virus, making it a pan-genotypic antiviral agent . Other similar compounds include sofosbuvir, which is often used in combination with this compound to provide a comprehensive treatment for HCV infections .
Properties
Molecular Formula |
C44H55N3O13 |
---|---|
Molecular Weight |
833.9 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-[2-[9-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carbonyl]oxy-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl]-2-oxoethyl] 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C44H55N3O13/c1-23(2)37(45-42(53)56-8)39(50)47-24(3)9-13-32(47)41(52)59-35-14-11-26-17-31-29-12-10-27(16-28(29)21-57-36(31)18-30(26)38(35)49)34(48)22-58-40(51)33-15-25(20-55-7)19-46(33)43(54)60-44(4,5)6/h10,12,16-18,23-25,32-33,35,37H,9,11,13-15,19-22H2,1-8H3,(H,45,53) |
InChI Key |
VIUSEVDFPVOBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)OC2CCC3=CC4=C(C=C3C2=O)OCC5=C4C=CC(=C5)C(=O)COC(=O)C6CC(CN6C(=O)OC(C)(C)C)COC |
Origin of Product |
United States |
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